

1-Bromo-3,5-dichloro-2-fluorobenzene molecular structure

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Compound of Interest

Compound Name: 1-Bromo-3,5-dichloro-2-fluorobenzene

Cat. No.: B1523972

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An In-Depth Technical Guide to the Molecular Structure and Reactivity of **1-Bromo-3,5-dichloro-2-fluorobenzene**

Abstract

1-Bromo-3,5-dichloro-2-fluorobenzene is a polyhalogenated aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its utility stems from a unique substitution pattern that imparts distinct reactivity at specific sites around the benzene ring. The presence of four different halogen atoms—fluorine, chlorine, and bromine—creates an electron-deficient scaffold, enabling a range of selective chemical transformations. This guide provides a comprehensive analysis of its molecular structure, details a robust synthetic protocol, explores its characteristic spectroscopic signature, and examines the electronic factors governing its reactivity. Furthermore, it outlines critical safety and handling procedures essential for its use in a research and development setting.

Compound Identification and Physicochemical Properties

1-Bromo-3,5-dichloro-2-fluorobenzene is a synthetic organic compound whose identity is defined by the precise arrangement of its halogen substituents. This specific isomeric configuration is key to its chemical behavior.

Table 1: Core Compound Identifiers

Identifier	Value
IUPAC Name	1-Bromo-3,5-dichloro-2-fluorobenzene
CAS Number	1160573-64-7[1]
Molecular Formula	C ₆ H ₂ BrCl ₂ F[2]
Molecular Weight	243.89 g/mol [2][3][4]
Canonical SMILES	C1=C(C(=C(C=C1Cl)Br)F)Cl

| InChI Key | CAYJMDVKWMVOLG-UHFFFAOYSA-N[3][4] |

Physically, halogenated aromatics of this nature are typically crystalline solids or high-boiling liquids at room temperature.[5] They exhibit poor solubility in water but are readily soluble in common organic solvents such as tetrahydrofuran (THF), ethyl acetate, and acetone, which is a critical consideration for their use in various reaction media.[5]

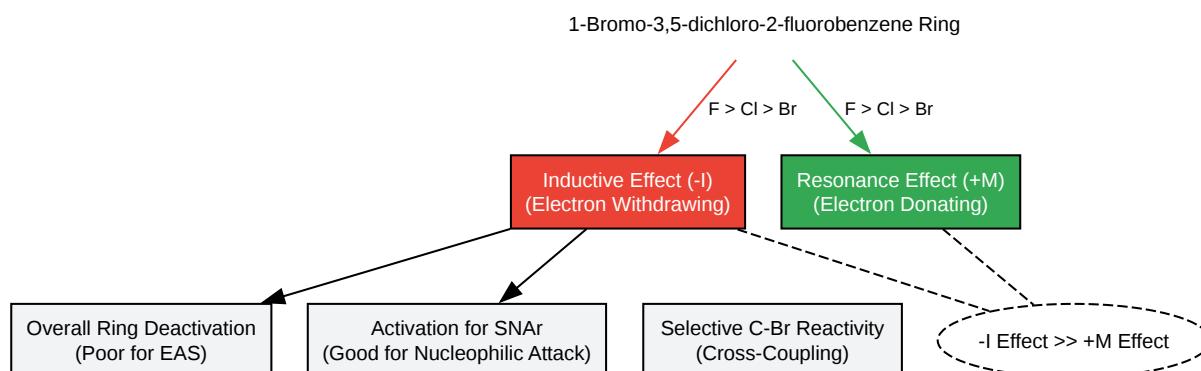
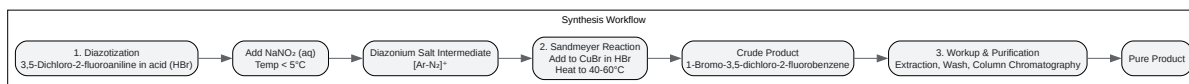
Caption: Molecular structure of **1-Bromo-3,5-dichloro-2-fluorobenzene**.

Synthesis and Spectroscopic Characterization

The reliable synthesis and unambiguous characterization of **1-Bromo-3,5-dichloro-2-fluorobenzene** are paramount for its application in multi-step synthetic campaigns. The Sandmeyer reaction is a classic and effective method for introducing a bromine atom onto an aromatic ring starting from an amino group.

Synthetic Pathway: The Sandmeyer Reaction

The conversion of a suitably substituted aniline to the target bromo-compound proceeds via a diazonium salt intermediate. This choice of reaction is well-established for preparing aryl halides.[6] The primary challenge in this specific synthesis is the potential instability of the diazonium salt, which is heavily substituted with electron-withdrawing groups.[7] Careful control of temperature is therefore critical for achieving a good yield.



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